molecular formula C35H42N4O6 B1668967 CI-988 CAS No. 130332-27-3

CI-988

Cat. No.: B1668967
CAS No.: 130332-27-3
M. Wt: 614.7 g/mol
InChI Key: FVQSSYMRZKLFDR-ZABPBAJSSA-N
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Mechanism of Action

CI-988, also known as PD-134308, is a potent and selective antagonist of the cholecystokinin 2 receptor (CCK2R). This compound has been studied for its potential therapeutic applications, particularly in the treatment of pain and anxiety .

Target of Action

This compound primarily targets the cholecystokinin 2 receptor (CCK2R) . CCK2R is a G-protein coupled receptor (GPCR) that is present on various cells, including lung cancer cells . It plays a crucial role in mediating the effects of the gastrointestinal hormone cholecystokinin (CCK), which is involved in various physiological processes such as digestion and satiety .

Mode of Action

This compound acts as an antagonist at the CCK2R, meaning it binds to this receptor and inhibits its activation . This prevents the receptor from responding to its natural ligand, CCK, thereby blocking the downstream effects of CCK signaling .

Biochemical Pathways

The interaction of this compound with CCK2R affects several biochemical pathways. For instance, it has been shown to inhibit the ability of CCK to cause ERK phosphorylation and elevate cytosolic Ca2+ . Additionally, this compound can block the transactivation of the epidermal growth factor receptor (EGFR) caused by CCK . This suggests that this compound may influence multiple signaling pathways downstream of CCK2R.

Result of Action

In animal studies, this compound has shown anxiolytic effects and potentiated the analgesic action of both morphine and endogenous opioid peptides . It has also been found to prevent the development of tolerance to opioids and reduce symptoms of withdrawal . In human trials, the therapeutic effects of this compound were minimal even at high doses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the efficacy and stability of this compound. Furthermore, the physiological environment, such as the pH and the presence of other signaling molecules, could also impact the action of this compound .

Preparation Methods

The synthesis of PD-134308 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

PD-134308 undergoes various chemical reactions, including:

Scientific Research Applications

PD-134308 has several scientific research applications:

Comparison with Similar Compounds

PD-134308 is compared with other cholecystokinin receptor antagonists such as:

    YM022: Another cholecystokinin 2 receptor antagonist with similar selectivity and potency.

    YF476: Known for its high affinity for cholecystokinin 2 receptors.

    AG041R: A cholecystokinin receptor ligand with distinct binding properties.

    L-740,093: Another selective cholecystokinin 2 receptor antagonist.

    JB93182: A compound with similar receptor binding characteristics.

    PD136450: Another cholecystokinin receptor antagonist with comparable properties .

PD-134308 is unique due to its high selectivity for cholecystokinin 2 receptors and its potent anxiolytic and anti-tumor effects .

Biological Activity

CI-988, also known as PD-134308, is a selective antagonist of the cholecystokinin B (CCK-B) receptor. This compound has been extensively studied for its potential anxiolytic and analgesic effects, particularly in animal models, with varying degrees of success in human clinical trials. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

  • Chemical Name : 4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
  • Molecular Formula : C₃₅H₄₂N₄O₆
  • Molar Mass : 614.743 g/mol
  • Purity : ≥99% .

This compound functions primarily as a CCK-B receptor antagonist, exhibiting approximately 1600-fold selectivity over CCK-A receptors. The IC50 values for CCK-B and CCK-A receptors are reported to be 1.7 nM and 2717 nM, respectively. This selectivity allows this compound to potentially modulate anxiety-related behaviors without significant interaction with other receptor systems .

Anxiolytic Effects

Research has demonstrated that this compound exhibits anxiolytic-like activity in various rodent models:

  • Elevated X-Maze Test : this compound administered at doses ranging from 0.001 to 10 mg/kg (i.p.) produced significant anxiolytic effects comparable to chlordiazepoxide (CDP). Higher doses were required to antagonize anxiogenic effects induced by pentagastrin .
  • Social Interaction Test : Similar anxiolytic effects were observed in social interaction tests with rodents, indicating its potential usefulness in anxiety disorders .
  • Human Clinical Trials : In a study involving patients with generalized anxiety disorder (GAD), this compound was administered at a dose of 100 mg. However, it did not significantly alter anxiety responses to the serotonin agonist mCPP, suggesting limited efficacy in human subjects despite promising results in animal studies .

Analgesic Properties

This compound has also been shown to enhance the analgesic effects of morphine and endogenous opioid peptides in animal models. It prevents the development of tolerance to opioids and alleviates withdrawal symptoms, indicating its potential as an adjuvant therapy for pain management .

Summary of Research Findings

Study TypeFindings
Rodent ModelsSignificant anxiolytic effects; comparable to CDP; dose-dependent response .
Human TrialsLimited efficacy; no significant impact on anxiety responses in GAD patients .
Analgesia StudiesPotentiates morphine's analgesic effects; reduces opioid tolerance .

Case Studies

Several case studies highlight the implications of this compound's biological activity:

  • Animal Behavior Studies : In multiple tests assessing anxiety and stress responses, this compound consistently demonstrated anxiolytic properties without sedative effects, distinguishing it from traditional benzodiazepines .
  • Clinical Implications : Despite its promising preclinical profile, clinical trials have shown minimal therapeutic benefits at high doses in humans, raising questions about pharmacokinetic properties and receptor interactions that may limit its effectiveness .

Properties

IUPAC Name

4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQSSYMRZKLFDR-ZABPBAJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701099873
Record name 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130332-27-3
Record name 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130332-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI-988
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130332273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CI-988
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2637PDX9SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of CI-988?

A1: this compound acts as a potent and selective antagonist of the cholecystokinin B receptor (CCK-B receptor). [, , ]

Q2: How does this compound interact with the CCK-B receptor?

A2: While the precise binding mechanism remains to be fully elucidated, this compound competitively inhibits the binding of cholecystokinin (CCK) and gastrin, the endogenous ligands, to the CCK-B receptor. [, , ] This interaction prevents the activation of downstream signaling pathways normally initiated by CCK and gastrin.

Q3: What are the downstream effects of CCK-B receptor antagonism by this compound?

A3: Antagonism of the CCK-B receptor by this compound has been shown to:

  • Reduce anxiety-like behavior: Studies in rodents have demonstrated that this compound can produce anxiolytic-like effects in various anxiety models. [, , ]
  • Modulate dopamine neuronal activity: this compound appears to influence dopamine neuronal activity in the substantia nigra, potentially by altering the response to dopamine agonists. [, ]
  • Influence pain perception: Research suggests that this compound might play a role in modulating pain perception, particularly in the context of neuropathic pain and morphine analgesia. [, ]
  • Affect cell proliferation: In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, including small cell lung cancer and colon cancer cells. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C36H44N4O6, and its molecular weight is 616.75 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data may not be comprehensively detailed in the provided research, analytical methods like high-performance liquid chromatography (HPLC) with fluorescence detection have been employed for its characterization and quantification. []

Q6: How do structural modifications of this compound affect its CCK-B receptor affinity?

A6: Research indicates that specific structural elements within this compound are crucial for its CCK-B receptor binding affinity and selectivity. For example:

  • Indole Moiety: Modifications to the indole ring can significantly impact CCK-B receptor affinity. []
  • Acid Mimics: Studies exploring acid mimics of this compound highlight the importance of pKa values, charge distribution, and geometry for optimal binding. []
  • Stereochemistry: The stereochemistry of this compound is essential for its activity. Enantiomers of this compound display distinct receptor selectivity profiles. []

Q7: What is known about the pharmacokinetic profile of this compound?

A7: Research suggests that this compound exhibits low oral bioavailability in both rodents and non-rodent species. This has been attributed to poor absorption and efficient hepatic extraction. [] Efforts have been made to develop analogs with improved pharmacokinetic properties.

Q8: Does this compound cross the blood-brain barrier?

A8: Yes, this compound has been shown to penetrate the blood-brain barrier, which is crucial for its central nervous system effects. []

Q9: What in vitro models have been used to investigate the effects of this compound?

A9: Several in vitro models have been employed, including:

  • Radioligand Binding Assays: To assess the binding affinity of this compound to CCK-A and CCK-B receptors. [, ]
  • Cell Proliferation Assays: To investigate the effects of this compound on the growth of various cancer cell lines. [, , ]
  • Isolated Tissue Preparations: To evaluate the impact of this compound on CCK-mediated responses in tissues like the gallbladder. [, ]

Q10: What animal models have been used to study the effects of this compound?

A10: Various animal models have been utilized, including:

  • Rodent Anxiety Models: The elevated X-maze and other behavioral paradigms have been used to assess the anxiolytic-like effects of this compound. [, ]
  • Pain Models: Models of neuropathic pain and morphine tolerance have been employed to investigate the role of this compound in pain modulation. [, , , ]
  • Models of Cancer Growth: Xenograft models have been used to study the effects of this compound on tumor growth in vivo. []

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